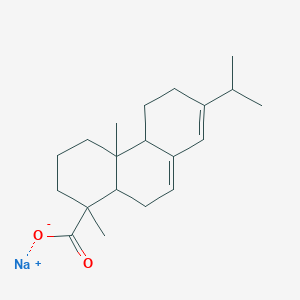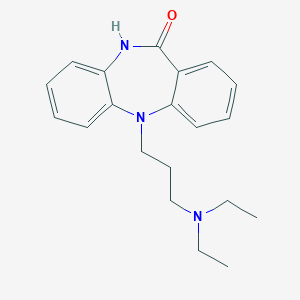
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)- is a chemical compound that belongs to the class of benzodiazepines. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
作用机制
The mechanism of action of 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)- is similar to other benzodiazepines. This compound acts on the gamma-aminobutyric acid (GABA) receptor, which is the major inhibitory neurotransmitter in the central nervous system. It enhances the binding of GABA to its receptor, thereby increasing the inhibitory effect of GABA on the neuronal activity.
生化和生理效应
The biochemical and physiological effects of 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)- are mainly related to its pharmacological activities. This compound has been shown to produce anxiolytic, sedative, and hypnotic effects in animal models. It has also been found to possess anticonvulsant and muscle relaxant properties. In addition, this compound has been shown to modulate the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine.
实验室实验的优点和局限性
The advantages of using 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)- in lab experiments are mainly related to its pharmacological activities. This compound has been extensively studied in animal models and has been found to exhibit a wide range of pharmacological activities. It is also relatively easy to synthesize, which makes it a readily available compound for research purposes.
The limitations of using 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)- in lab experiments are mainly related to its potential side effects. This compound has been shown to produce sedative and hypnotic effects, which may affect the behavior of animals used in experiments. In addition, the long-term effects of this compound on the central nervous system are not well understood, which may limit its use in certain types of experiments.
未来方向
There are several future directions for the research on 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)-. One potential direction is the development of new drugs based on this compound. This could involve the modification of the chemical structure to improve its pharmacological properties or the development of new formulations to improve its bioavailability.
Another potential direction is the further investigation of the mechanism of action of this compound. This could involve the use of advanced imaging techniques to visualize the interaction of this compound with the GABA receptor or the investigation of the downstream effects of its activation.
Finally, the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders should be explored. This could involve the use of animal models to investigate the efficacy of this compound in the treatment of conditions such as anxiety, depression, and epilepsy.
Conclusion
In conclusion, 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various neurological and psychiatric disorders.
合成方法
The synthesis of 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)- is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reduction of the corresponding nitro compound. The reduction is usually carried out using a reducing agent such as sodium borohydride or lithium aluminum hydride.
科学研究应用
The scientific research application of 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)- is mainly focused on its potential as a drug candidate. This compound has been found to exhibit a wide range of pharmacological activities, including anxiolytic, sedative, and hypnotic effects. It has also been shown to possess anticonvulsant and muscle relaxant properties.
属性
CAS 编号 |
13961-22-3 |
|---|---|
产品名称 |
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)- |
分子式 |
C20H25N3O |
分子量 |
323.4 g/mol |
IUPAC 名称 |
11-[3-(diethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C20H25N3O/c1-3-22(4-2)14-9-15-23-18-12-7-5-10-16(18)20(24)21-17-11-6-8-13-19(17)23/h5-8,10-13H,3-4,9,14-15H2,1-2H3,(H,21,24) |
InChI 键 |
IVFHUYCFFOSCLM-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31 |
规范 SMILES |
CCN(CC)CCCN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31 |
其他 CAS 编号 |
13961-22-3 |
同义词 |
5-[3-(Diethylamino)propyl]-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B87503.png)

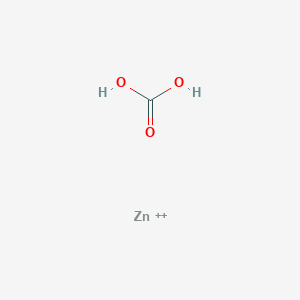
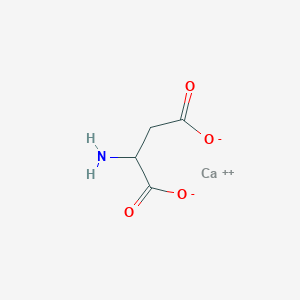
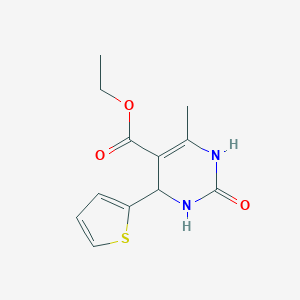
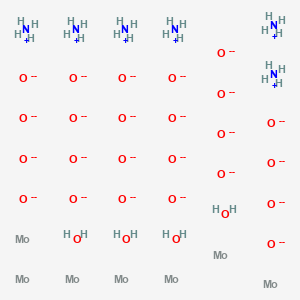
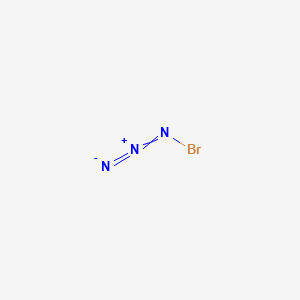
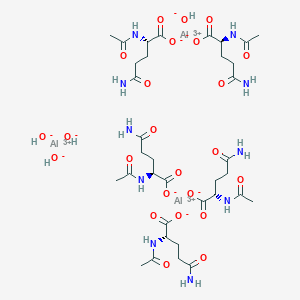
![5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B87538.png)
